

Darobactin as a ribosomally synthesized and post-translationally modified peptide (RiPP)

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Compound of Interest

Compound Name: *Darobactin*

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Darobactin: A Technical Guide to a Novel RiPP Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darobactin is a novel ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic with potent activity against Gram-negative bacteria, including multidrug-resistant strains.[1][2] Discovered in *Phototribadus* bacteria, symbionts of entomopathogenic nematodes, **darobactin** presents a unique mechanism of action by targeting the essential outer membrane protein BamA.[3][4] This technical guide provides an in-depth overview of **darobactin**, focusing on its biosynthesis, mechanism of action, and key experimental data to support further research and development.

Introduction

The rise of antibiotic resistance, particularly in Gram-negative pathogens, is a critical global health challenge.[2] These bacteria possess a formidable outer membrane that acts as a permeability barrier, rendering many existing antibiotics ineffective.[3][5] **Darobactin** represents a promising new class of antibiotics that circumvents this barrier by targeting a surface-exposed protein essential for outer membrane biogenesis.[3][6] It is a bicyclic heptapeptide

derived from a precursor peptide, DarA, and undergoes significant post-translational modifications to form its active structure.[1][3]

Biosynthesis of Darobactin

Darobactin is a product of a "silent" biosynthetic gene cluster (BGC) found in *Phototrhhabdus* and other Gram-negative bacteria.[3][7] The core BGC consists of the precursor peptide gene *darA* and the modifying enzyme gene *darE*. [1][2]

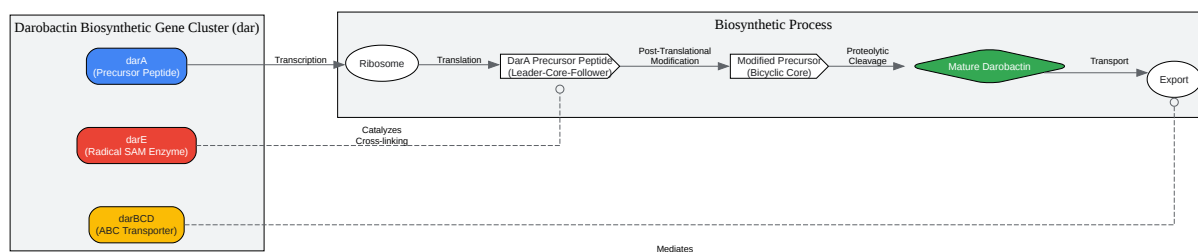
The biosynthesis can be summarized in the following key steps:

- **Ribosomal Synthesis of the Precursor Peptide (DarA):** The journey begins with the ribosomal synthesis of the DarA precursor peptide. This peptide is composed of an N-terminal leader sequence, a core heptapeptide (W¹N²W³S⁴K⁵S⁶F⁷ in **Darobactin A**), and a C-terminal follower sequence.[1][8] The leader sequence is crucial for recognition by the modifying enzyme.[8]
- **Post-Translational Modifications by DarE:** The key maturation steps are catalyzed by DarE, a radical S-adenosyl-L-methionine (rSAM) enzyme.[7][9][10] DarE is a versatile enzyme that installs two critical intramolecular crosslinks in the core peptide in an oxygen-dependent manner.[10][11]
 - An ether crosslink (C-O-C) is formed between the C7 of the first tryptophan (Trp¹) and the β -carbon of the third tryptophan (Trp³).[3][10]
 - A carbon-carbon bond (C-C) is formed between the C6 of the third tryptophan (Trp³) and the β -carbon of the fifth amino acid, which is lysine (Lys⁵) in **Darobactin A**. [3][10]
- **Proteolytic Cleavage:** Following modification, the leader and follower sequences are proteolytically cleaved to release the mature, bicyclic **darobactin**. [1] The exact peptidase responsible for this cleavage in the native producer is not encoded within the core BGC and is thought to be a host-encoded enzyme or a self-cleavage mechanism.[1]
- **Export:** The **darobactin** BGC also contains genes (*darB*, *darC*, and *darD*) that encode for an ABC-type transporter system, which is presumed to be responsible for exporting the mature antibiotic out of the cell.[1][3]

Minimal Biosynthetic Gene Cluster

Studies involving heterologous expression have demonstrated that only *darA* and *darE* are essential for the production of **darobactin** in hosts like *Escherichia coli*.^{[2][4]} This minimal set of genes provides a powerful platform for biosynthetic engineering and the generation of novel **darobactin** analogs.^[2]

Visualization of the Darobactin Biosynthetic Pathway



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Caption: A flowchart illustrating the key stages of **Darobactin** biosynthesis.

Mechanism of Action

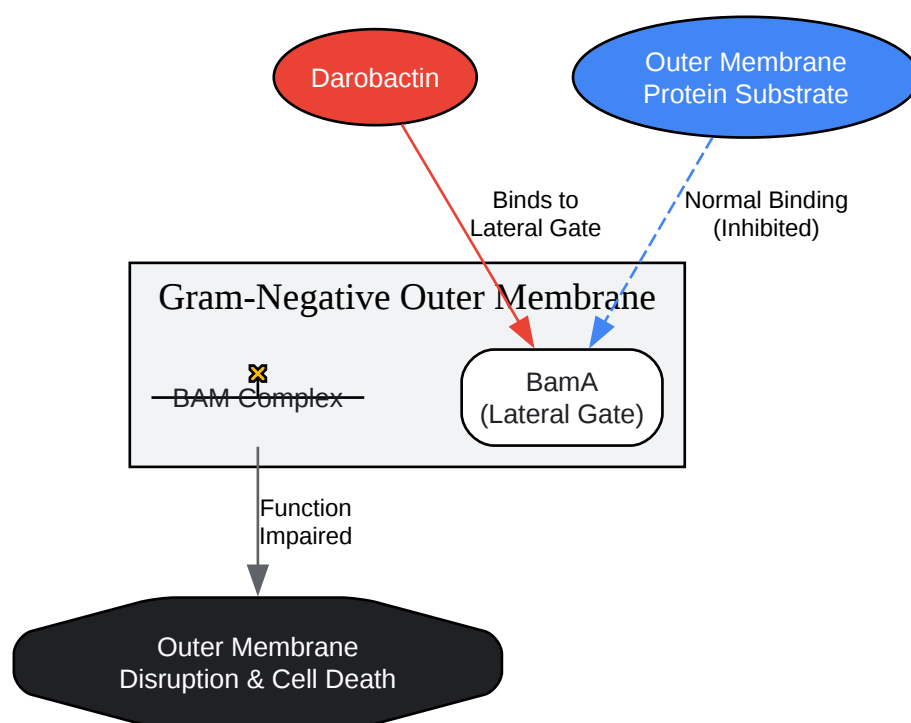
Darobactin employs a novel mechanism of action that targets the β -barrel assembly machinery (BAM) complex, an essential component for the insertion of β -barrel proteins into the outer membrane of Gram-negative bacteria.^{[6][7][12]}

- Targeting BamA: The primary target of **darobactin** is BamA, the central and surface-exposed subunit of the BAM complex.^{[4][6]}

- Mimicking a β -strand: The rigid, bicyclic structure of **darobactin** allows it to mimic a β -strand of a nascent outer membrane protein substrate.[6]
- Binding to the Lateral Gate: **Darobactin** binds with high affinity to the lateral gate of BamA, a crucial site for the insertion and folding of outer membrane proteins.[1][6] This binding interaction is largely mediated by backbone contacts, which makes the development of resistance through target mutation more challenging.[5][6]
- Inhibition of Protein Insertion: By occupying the lateral gate, **darobactin** competitively inhibits the binding of native substrate proteins. This blockage disrupts the proper folding and insertion of essential outer membrane proteins, leading to a loss of outer membrane integrity and ultimately, cell death.[6][9]

Because the BAM complex is exclusive to Gram-negative bacteria, **darobactin** exhibits selective activity against this class of pathogens.[9]

Visualization of the Mechanism of Action



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Caption: **Darobactin's** mechanism of action targeting the BamA protein.

Quantitative Data

The following tables summarize key quantitative data for **darobactin** and its derivatives.

Table 1: Minimum Inhibitory Concentrations (MICs) of Darobactin A and Derivatives

Compound	E. coli (µg/mL)	K. pneumoniae (µg/mL)	A. baumannii (µg/mL)	P. aeruginosa (µg/mL)	Reference(s)
Darobactin A	1-2	1-4	-	-	[2]
Darobactin 9	1-2	1-4	1-2	0.125	[2]
Darobactin 22	≤0.5	-	≤0.5	up to 4-fold improvement vs. D9	[13] [14]
Darobactin 69	-	-	High activity	-	[15] [16]

Note: MIC values can vary depending on the specific strains and testing conditions used.

Table 2: Production Titers of Darobactin A in Heterologous Hosts

Host Strain	Production Titer (mg/L)	Fermentation Time	Reference(s)
P. kharii DSM 3369 (Native)	3	10-14 days	[3]
Engineered E. coli	13.4	-	[1] [2]
Optimized E. coli	~10-fold increase vs. native	5-fold decrease vs. native	[4]

Experimental Protocols

This section outlines the general methodologies employed in **darobactin** research.

Isolation and Structure Elucidation of Darobactin

- **Screening and Cultivation:** Photorhabdus strains are screened for antibacterial activity against a target Gram-negative bacterium, typically *E. coli*.^[3] Producer strains are then cultivated in large-scale liquid fermentation, often for extended periods (10-14 days), as the **darobactin** BGC is often poorly expressed under standard laboratory conditions.^[3]
- **Extraction:** The culture broth is harvested, and the active compounds are extracted from the supernatant using techniques like solid-phase extraction (e.g., with Amberlite XAD resin).^[3]^[17]
- **Purification:** The crude extract undergoes bioassay-guided fractionation using High-Performance Liquid Chromatography (HPLC) to isolate the active compound.^[3]
- **Structure Determination:** The structure of the purified **darobactin** is determined using a combination of high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) to ascertain the molecular formula and nuclear magnetic resonance (NMR) spectroscopy for detailed structural elucidation of the amino acid sequence and the unique bicyclic linkages.^[3]

Heterologous Expression and Biosynthetic Engineering

- **Gene Cluster Cloning:** The **darobactin** BGC, or a minimal version (darA and darE), is cloned from the genomic DNA of a producer strain into an appropriate expression vector.^[2]^[4]
- **Host Strain Transformation:** The expression construct is transformed into a suitable heterologous host, such as *E. coli* BL21(DE3).^[2]^[17]
- **Expression and Production:** The transformed host is cultured under optimized conditions (e.g., specific media, temperature, and induction protocols) to produce **darobactin**.^[2]^[4]
- **Mutasynthesis and Analog Generation:** To create novel derivatives, the darA gene is mutated using site-directed mutagenesis to alter the core peptide sequence.^[1]^[2] These mutated constructs are then expressed, and the resulting **darobactin** analogs are isolated and

characterized.[2] The amber stop codon suppression technique has also been employed to incorporate non-canonical amino acids.[17]

In Vitro and In Vivo Efficacy Testing

- **Minimum Inhibitory Concentration (MIC) Assays:** The antibacterial activity of purified **darobactin** and its analogs is quantified by determining the MIC against a panel of clinically relevant Gram-negative pathogens using standard broth microdilution methods.[3]
- **Time-Kill Assays:** To determine if the antibiotic is bactericidal or bacteriostatic, time-kill curve experiments are performed by exposing bacterial cultures to various concentrations of **darobactin** and monitoring bacterial viability over time.[3][18]
- **Animal Models of Infection:** The in vivo efficacy of promising **darobactin** candidates is evaluated in mouse models of infection. For example, mice are infected with a pathogenic strain of *E. coli* or *K. pneumoniae*, and then treated with **darobactin** to assess its ability to clear the infection and improve survival rates.[3][9]

Conclusion

Darobactin represents a significant breakthrough in the search for new antibiotics against Gram-negative bacteria. Its unique RiPP nature, novel mechanism of action targeting the essential BamA protein, and demonstrated in vivo efficacy make it a highly promising lead compound for drug development. The establishment of efficient heterologous expression systems and the amenability of its biosynthetic pathway to genetic manipulation open up exciting avenues for the generation of next-generation **darobactins** with improved potency and pharmacokinetic properties. Further research into its structure-activity relationships and optimization for clinical use is warranted.

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